(4S,4'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole)

Asymmetric Catalysis Cyclopropanation SaBOX Ligand

The compound (4S,4'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) (CAS 1615699-79-0), also designated as (S,S)-2-Bn-Sabox-Bn, is a C₂-symmetric chiral bis(oxazoline) ligand belonging to the Side-Armed Bisoxazoline (SaBOX) family. It features a 1-phenylpropane-2,2-diyl bridging unit flanked by two 4-benzyl-4,5-dihydrooxazole rings.

Molecular Formula C29H30N2O2
Molecular Weight 438.6 g/mol
CAS No. 1615699-79-0
Cat. No. B6319304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S,4'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole)
CAS1615699-79-0
Molecular FormulaC29H30N2O2
Molecular Weight438.6 g/mol
Structural Identifiers
SMILESCC(CC1=CC=CC=C1)(C2=NC(CO2)CC3=CC=CC=C3)C4=NC(CO4)CC5=CC=CC=C5
InChIInChI=1S/C29H30N2O2/c1-29(19-24-15-9-4-10-16-24,27-30-25(20-32-27)17-22-11-5-2-6-12-22)28-31-26(21-33-28)18-23-13-7-3-8-14-23/h2-16,25-26H,17-21H2,1H3/t25-,26-/m0/s1
InChIKeyBKDFXLZJORKSHN-UIOOFZCWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Characterization of (4S,4'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) (CAS 1615699-79-0) as a Chiral SaBOX Ligand


The compound (4S,4'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) (CAS 1615699-79-0), also designated as (S,S)-2-Bn-Sabox-Bn, is a C₂-symmetric chiral bis(oxazoline) ligand belonging to the Side-Armed Bisoxazoline (SaBOX) family. It features a 1-phenylpropane-2,2-diyl bridging unit flanked by two 4-benzyl-4,5-dihydrooxazole rings . This ligand scaffolds transition metals for asymmetric catalysis, where the side-arm phenyl group and 4-benzyl substituents jointly define a chiral pocket distinct from classical unsubstituted BOX or PyBOX ligands [1]. The (S,S) enantiomer is commercially supplied at purities ≥97% .

Structural Differentiation of CAS 1615699-79-0: Why Generic Bisoxazoline Ligands Cannot Be Interchanged


Generic bisoxazoline (BOX) ligands such as the unsubstituted 2,2'-(propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) offer a baseline C₂-symmetric environment but lack the extended steric and electronic influence of the 1-phenylpropane-2,2-diyl side arm that defines CAS 1615699-79-0. According to the side-arm design principle, the extra substituent on the bridging carbon acts as a directing or steric blocking group that can enhance enantioselectivity, stabilize metal complexes, and improve impurity tolerance relative to parent BOX scaffolds [1]. Consequently, replacing CAS 1615699-79-0 with a simpler BOX ligand risks a measurable loss in asymmetric induction, particularly in reactions requiring remote stereocontrol such as conjugate additions or cyclopropanations [2].

Quantitative Performance Differential of (4S,4'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) Against Comparator Ligands


SaBOX vs. Unsubstituted BOX Ligands: Class-Level Enantioselectivity Gains in Cyclopropanation

Although direct head-to-head data for CAS 1615699-79-0 are not reported, the SaBOX ligand family to which it belongs has been explicitly compared with unsubstituted bisoxazoline (BOX) ligands. In copper(I)-catalyzed cyclopropanation of cis-1,2-disubstituted olefins with α-nitrodiazoacetates, SaBOX/Cu(I) catalysts achieved up to >99/1 diastereomeric ratio (dr) and up to 98% enantiomeric excess (ee), representing substantial improvements over typical BOX/Cu(I) systems that often deliver <90% ee for similar substrates [1]. This class-level enhancement is attributed to the side arm's ability to create a more confined chiral pocket.

Asymmetric Catalysis Cyclopropanation SaBOX Ligand

SaBOX/Benzyl vs. SaBOX/Phenyl Substituent Effect on Catalyst Activity in ATRP

In atom transfer radical polymerization (ATRP) of methyl methacrylate catalyzed by SaBOX/CuBr₂ systems, a ligand bearing 4-benzyl substituents on the oxazoline rings (structurally analogous to CAS 1615699-79-0) exhibited a lower equilibrium constant (K_ATRP = k_act/k_deact) compared to the corresponding 4-phenyl-substituted ligand. A lower K_ATRP is desirable for supplemental activation and reducing agent (SARA) ATRP as it minimizes radical concentration, leading to better molecular weight control and narrower dispersity [1].

Controlled Radical Polymerization ATRP SaBOX Ligand

(S,S) vs. (R,R) Enantiomer: Significance in Asymmetric Induction

The (4S,4'S) absolute configuration of CAS 1615699-79-0 dictates the sense of asymmetric induction. The (R,R) enantiomer (CAS 2634687-70-8) is commercially available but produces the opposite enantiomer of the target product. For synthetic chemists targeting a specific product enantiomer (e.g., a pharmaceutical intermediate), the choice between (S,S) and (R,R) is not interchangeable; using the wrong enantiomer would lead to the undesired stereoisomer, requiring additional separation or re-optimization of the synthetic route .

Chiral Ligand Enantioselective Synthesis Stereochemistry

High-Value Application Scenarios for (4S,4'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole)


Asymmetric Cyclopropanation of Disubstituted Olefins for α-Amino Acid Synthesis

Utilize CAS 1615699-79-0 as a chiral ligand in copper(I)-catalyzed cyclopropanation with α-nitrodiazoacetates, where SaBOX ligands have demonstrated up to 98% ee and >99/1 dr, providing an efficient route to optically active cyclopropane α-amino acid derivatives [1].

Copper-Mediated Atom Transfer Radical Polymerization (ATRP) with Enhanced Control

Apply CAS 1615699-79-0 in SaBOX/CuBr₂ catalyst systems for SARA ATRP of methacrylates, leveraging the 4-benzyl substituents' favorable K_ATRP profile to achieve narrow molecular weight distributions in controlled polymer synthesis [2].

Enantioselective Synthesis of Pharmaceutical Chiral Building Blocks

Deploy the (4S,4'S) configuration of CAS 1615699-79-0 in metal-catalyzed asymmetric transformations where the target product requires a specific absolute configuration, ensuring the desired enantiomer is obtained directly without additional chiral resolution steps .

Quote Request

Request a Quote for (4S,4'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.